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Compound of Interest

Compound Name: Quadrosilan

Cat. No.: B1678620

Disclaimer

The following information is a hypothetical example created to fulfill the user's request.
"Quadrosilan” is a fictional drug, and the clinical trial protocols, data, and experimental details
described below are not real. This content is for illustrative purposes only to demonstrate the
requested format and structure for application notes and protocols.

Application Notes and Protocols: Historical Clinical
Trial Protocols for Quadrosilan

These application notes provide a summary of the fictional historical Phase I/1l clinical trial
protocols for Quadrosilan, a selective MEK1/2 inhibitor, for the treatment of BRAF V600E-
mutated metastatic melanoma.

Application Note 1: Phase I/ll Dose-Escalation and
Cohort Expansion Study

Study Title: A Phase I/1l, Multicenter, Open-Label Study to Evaluate the Safety, Tolerability,
Pharmacokinetics, and Preliminary Efficacy of Quadrosilan in Patients with BRAF V600E-
Mutated Metastatic Melanoma.

1.1. Study Objectives:

e Primary Objectives:
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o To determine the maximum tolerated dose (MTD) and recommended Phase Il dose
(RP2D) of Quadrosilan.

o To evaluate the safety and tolerability of Quadrosilan in the target patient population.

e Secondary Objectives:
o To characterize the pharmacokinetic (PK) profile of Quadrosilan.

o To assess the preliminary anti-tumor activity of Quadrosilan, as measured by Overall
Response Rate (ORR) according to RECIST 1.1.

o To explore the relationship between Quadrosilan exposure and pharmacodynamic (PD)
markers in tumor tissue.

1.2. Patient Population (Inclusion/Exclusion Criteria):

e Key Inclusion Criteria:

[¢]

Histologically confirmed unresectable or metastatic melanoma.

Documented BRAF V600E mutation in tumor tissue.

o

o

At least one measurable lesion as per RECIST 1.1.

[¢]

ECOG performance status of O or 1.

[¢]

Adequate organ function.

o Key Exclusion Criteria:

o

Prior treatment with a MEK inhibitor.

[¢]

Symptomatic brain metastases.

[¢]

History of retinal vein occlusion.

o

Clinically significant cardiovascular disease.
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Data Presentation: Summary of Quantitative Data

Table 1: Dose-Escalation Cohorts and Dosing Regimen

Quadrosilan Dose

Cohort (mg) Dosing Schedule Number of Patients
mg

1 25 Once Daily (QD) 3-6

2 50 Once Daily (QD) 3-6

3 75 Once Daily (QD) 3-6

4 100 Once Daily (QD) 3-6

Table 2: Fictional Preliminary Efficacy Results (Phase Il Expansion Cohort at RP2D)

Parameter Value
Number of Patients 40

Overall Response Rate (ORR) 45%
Complete Response (CR) 5%

Partial Response (PR) 40%
Stable Disease (SD) 35%
Progressive Disease (PD) 20%
Median Duration of Response 8.2 months

Experimental Protocols

Protocol 1: Tumor Response Assessment

» Baseline Assessment: Perform baseline tumor assessments using computed tomography
(CT) or magnetic resonance imaging (MRI) within 28 days prior to the first dose of
Quadrosilan.
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e Follow-up Assessments: Repeat tumor assessments every 8 weeks for the first 48 weeks,
and every 12 weeks thereafter.

e Measurement: Measure target lesions in at least one dimension (longest diameter).

e Response Criteria (RECIST 1.1):

[¢]

Complete Response (CR): Disappearance of all target lesions.

o

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

[e]

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target
lesions.

[e]

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.

» Confirmation: Confirm CR and PR with a follow-up scan no less than 4 weeks after the initial
documentation of response.

Protocol 2: Pharmacokinetic (PK) Sample Collection
e Sample Type: Collect whole blood samples in K2-EDTA tubes.
e Collection Schedule (Cycle 1):
o Day 1: Pre-dose (0 hr), and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
o Day 15 (Steady State): Pre-dose (0 hr), and at 0.5, 1, 2, 4, 6, and 8 hours post-dose.
e Sample Processing:

o Centrifuge blood samples at 1500 x g for 10 minutes at 4°C within 30 minutes of
collection.

o Aliquot plasma into cryovials.
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o Storage and Shipment: Store plasma samples at -80°C until shipment on dry ice to the
central bioanalytical laboratory.
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Caption: Fictional clinical trial workflow for Quadrosilan.
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Caption: MAPK signaling pathway with Quadrosilan inhibition.

» To cite this document: BenchChem. [Historical clinical trial protocols for Quadrosilan].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678620#historical-clinical-trial-protocols-for-
quadrosilan]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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